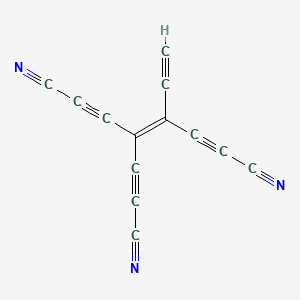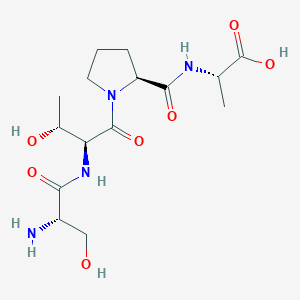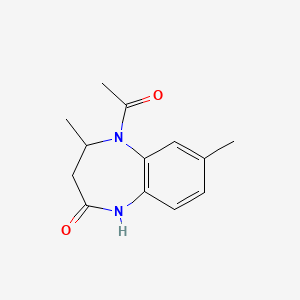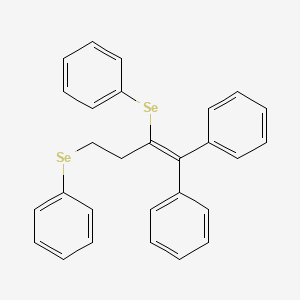![molecular formula C16H20O3 B14210920 ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate CAS No. 824390-81-0](/img/structure/B14210920.png)
ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate is a chemical compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a benzoate group attached to a cyclohexyl ring, which is further substituted with a methyl group and an oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate typically involves the esterification of 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the continuous addition of reactants and removal of products, which helps in maintaining optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Reduction: The oxo group in the cyclohexyl ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Hydrolysis: 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoic acid and ethanol.
Reduction: Ethyl 4-[(1S,2S)-2-methyl-6-hydroxycyclohexyl]benzoate.
Substitution: Various substituted benzoates depending on the substituent introduced.
Scientific Research Applications
Ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to known anesthetics.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate in biological systems involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness.
Comparison with Similar Compounds
Ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the cyclohexyl ring and oxo group, making it less complex.
Methyl benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-methylbenzoate: Similar ester structure but with a methyl group on the benzene ring instead of the cyclohexyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
824390-81-0 |
|---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate |
InChI |
InChI=1S/C16H20O3/c1-3-19-16(18)13-9-7-12(8-10-13)15-11(2)5-4-6-14(15)17/h7-11,15H,3-6H2,1-2H3/t11-,15-/m0/s1 |
InChI Key |
QEBRHQZSZTWLEJ-NHYWBVRUSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)[C@@H]2[C@H](CCCC2=O)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2C(CCCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]piperidin-2-one](/img/structure/B14210838.png)

![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
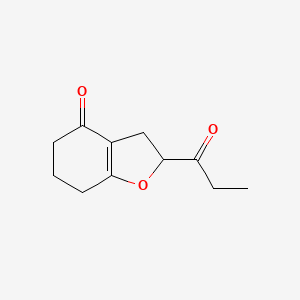
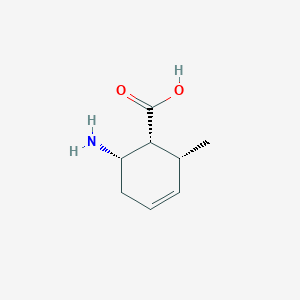
![Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210864.png)

![Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]-](/img/structure/B14210869.png)
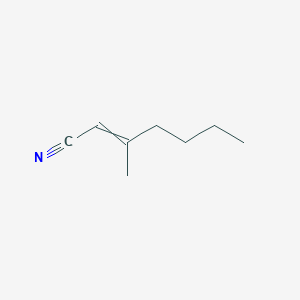
![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)
